![molecular formula C13H20N2O2 B13535405 tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate CAS No. 1213219-74-9](/img/structure/B13535405.png)
tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate
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Overview
Description
tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate: is a chemical compound with the molecular formula C13H20N2O2 . It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in 1,4-dioxane . The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, the compound is used to modify peptides and proteins, aiding in the study of protein structure and function. It also plays a role in the synthesis of biologically active molecules .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of amine groups .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and ease of removal make it a valuable reagent in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the phenyl group enhances its reactivity in certain substitution reactions, while the tert-butyl group offers steric protection. This combination makes it a versatile reagent in both laboratory and industrial settings .
Biological Activity
Tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 75178-96-0
The compound features a tert-butyl group, an aminoethyl side chain, and a phenyl ring, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbamate functional group can form hydrogen bonds, facilitating interactions with enzymes and receptors. The aminoethyl moiety may enhance the compound's affinity for specific biological targets, potentially influencing signaling pathways related to cell proliferation and differentiation.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antiproliferative Effects
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
- IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating significant antiproliferative activity against these cell lines.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression:
- Example Enzyme : p56lck, a protein tyrosine kinase implicated in T-cell activation.
- Inhibition Profile : Compounds similar to this compound have shown potent inhibition (IC50 = 0.004 μM) against this enzyme, suggesting a potential mechanism for its antiproliferative effects .
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on human cancer cell lines.
- Results indicated a dose-dependent decrease in cell viability with significant morphological changes observed at higher concentrations.
-
Enzyme Activity Assays :
- Inhibition assays were conducted to assess the impact on p56lck activity.
- The results demonstrated that the compound effectively reduced enzyme activity, correlating with decreased cell proliferation in treated cultures.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | IC50 (μM) | Biological Activity |
---|---|---|---|
Tert-butyl N-{3-(aminophenyl)carbamate} | Carbamate | 0.004 | p56lck Inhibitor |
Tert-butyl N-(2-aminoethyl)carbamate | Carbamate | 0.012 | Moderate antiproliferative |
Tert-butyl N-(3-thioethyl)carbamate | Thioether | 0.020 | Weak antiproliferative |
Properties
CAS No. |
1213219-74-9 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1S)-1-aminoethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
IUBFAZSFGODJPA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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